molecular formula C10H17N3O2 B3043619 [1-(1H-Imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester CAS No. 887344-33-4

[1-(1H-Imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester

Cat. No. B3043619
CAS RN: 887344-33-4
M. Wt: 211.26 g/mol
InChI Key: CMYFEAWQLOVLPN-UHFFFAOYSA-N
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Description

“[1-(1H-Imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is a key component in many functional molecules used in a variety of everyday applications .


Synthesis Analysis

The synthesis of imidazole derivatives has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . A one-pot synthesis of zoledronic acid, which involves a non-aqueous ester cleavage of the tert-butyl imidazol-1-yl acetate under dry conditions, has been described . This process uses methanesulfonic acid as a solubilizer and chlorobenzene as a solvent .


Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of an imidazole ring. This ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen . The imidazole ring shows two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .


Chemical Reactions Analysis

Imidazole derivatives are involved in a variety of chemical reactions. The bonds constructed during the formation of the imidazole ring play a crucial role in these reactions . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary. For instance, 1, 3-diazole is amphoteric in nature, showing both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Safety and Hazards

Safety and hazards associated with imidazole derivatives can vary depending on the specific compound. Some imidazole compounds may cause skin irritation, eye damage, and may be harmful if swallowed .

Future Directions

The future of imidazole derivatives is promising, with recent advances in their synthesis opening up new possibilities for their use in a variety of applications . Understanding the mechanisms of their synthesis may permit the exploration of new active drugs .

properties

IUPAC Name

tert-butyl N-[1-(1H-imidazol-2-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-7(8-11-5-6-12-8)13-9(14)15-10(2,3)4/h5-7H,1-4H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYFEAWQLOVLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001159046
Record name Carbamic acid, [1-(1H-imidazol-2-yl)ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001159046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(1H-Imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester

CAS RN

887344-33-4
Record name Carbamic acid, [1-(1H-imidazol-2-yl)ethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887344-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [1-(1H-imidazol-2-yl)ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001159046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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